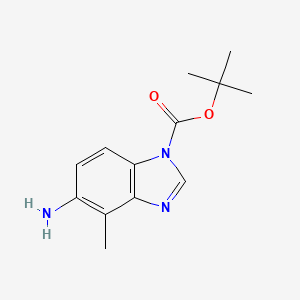![molecular formula C10H10N4O2 B8507870 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8507870.png)
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of a nitrile precursor with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including Lewis acids and iodine .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs continuous-flow methods to enhance efficiency and safety. These methods allow for the controlled synthesis of tetrazole rings under mild conditions, avoiding the need for chromatography and isolation steps. This approach is atom-economical, highly selective, and environmentally benign .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various Lewis acids. Reaction conditions often involve aqueous media or organic solvents, with catalysts such as iodine or silica-supported sodium hydrogen sulfate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another nitrogen-rich heterocycle with similar biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceuticals.
Pyrazole: A heterocyclic compound with two adjacent nitrogen atoms, known for its medicinal properties.
Uniqueness
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its tetrazole ring, which provides distinct electronic properties and biological activities compared to other heterocycles. Its ability to act as a bioisostere of carboxylic acids makes it particularly valuable in drug design and development .
Propriétés
Formule moléculaire |
C10H10N4O2 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c1-7-4-9(14-6-11-12-13-14)3-2-8(7)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16) |
Clé InChI |
BZUUQUITKCTHPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-N'-phenylurea](/img/structure/B8507799.png)





![N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea](/img/structure/B8507834.png)






![Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B8507896.png)
